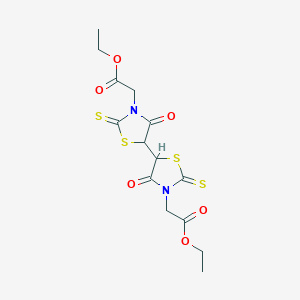
Cyclopentane, octafluorobis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane, octafluorobis(trifluoromethyl)- is a fluorinated cycloalkane compound It is characterized by the presence of eight fluorine atoms and two trifluoromethyl groups attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, octafluorobis(trifluoromethyl)- typically involves the fluorination of cyclopentane derivatives. One common method is the direct fluorination of cyclopentane using elemental fluorine or other fluorinating agents under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine.
Industrial Production Methods
Industrial production of cyclopentane, octafluorobis(trifluoromethyl)- often involves large-scale fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of specialized equipment and safety protocols is essential to manage the reactivity of fluorine and prevent hazardous situations.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane, octafluorobis(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated cyclopentane derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in partially fluorinated cyclopentane compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclopentanones, while reduction can produce partially fluorinated cyclopentanes.
Applications De Recherche Scientifique
Cyclopentane, octafluorobis(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclopentane, octafluorobis(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simpler cycloalkane without fluorine atoms.
Cyclohexane, octafluorobis(trifluoromethyl)-: A similar compound with a six-membered ring.
Perfluorocyclopentane: A fully fluorinated cyclopentane without trifluoromethyl groups.
Uniqueness
Cyclopentane, octafluorobis(trifluoromethyl)- is unique due to the presence of both fluorine atoms and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
99510-46-0 |
|---|---|
Formule moléculaire |
C7F14 |
Poids moléculaire |
350.05 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4-octafluoro-5,5-bis(trifluoromethyl)cyclopentane |
InChI |
InChI=1S/C7F14/c8-2(9)1(6(16,17)18,7(19,20)21)3(10,11)5(14,15)4(2,12)13 |
Clé InChI |
CIWUYWQUYMZILR-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
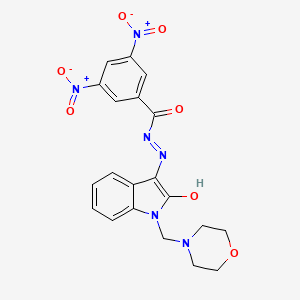
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

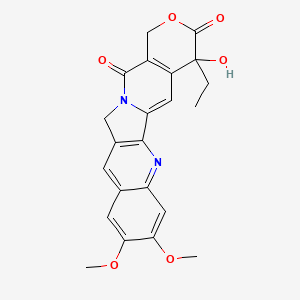
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
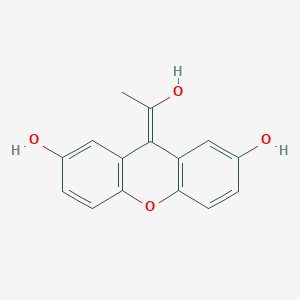

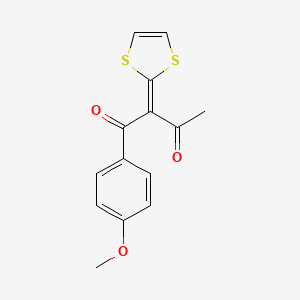
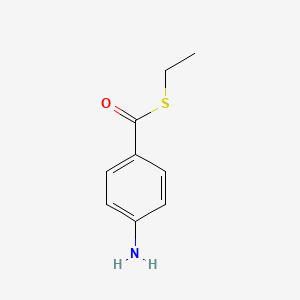

![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
